Glycylglycine is the simplest dipeptide, composed of two glycine molecules linked by a peptide bond. Its chemical formula is and it has a molecular weight of approximately 132.12 g/mol. First synthesized in 1901 by Emil Fischer and Ernest Fourneau, glycylglycine is notable for its low toxicity and utility in biological systems, particularly as a buffer in various pH ranges (2.5–3.8 and 7.5–8.9) .
Glycylglycine exhibits several biological activities. It has been shown to significantly inhibit the absorption of various amino acids, such as aspartic acid and serine . Additionally, it plays a role in enhancing the solubility of recombinant proteins in Escherichia coli, making it valuable in biotechnological applications .
The synthesis of glycylglycine can be achieved through various methods:
Glycylglycine has several applications across different fields:
Studies have shown that glycylglycine interacts with various biological systems, affecting amino acid absorption and influencing protein solubility. For instance, it has been found to inhibit the absorption of certain amino acids, which may have implications for nutrient uptake in biological systems . Additionally, its interaction with proteins can enhance their solubility during purification processes.
Glycylglycine shares structural similarities with other dipeptides and amino acids. Below is a comparison with some similar compounds:
Compound | Formula | Unique Features |
---|---|---|
Glycine | C₂H₅N₃O₂ | Simplest amino acid; not a dipeptide |
L-Alanine | C₃H₇N₁O₂ | Non-polar side chain; commonly found in proteins |
Diglycine | C₈H₁₅N₄O₄ | Composed of two glycines; similar but larger than glycylglycine |
L-Serine | C₃H₇N₁O₃ | Contains a hydroxymethyl group; polar amino acid |
Glycylglycine's uniqueness lies in its status as the simplest dipeptide, its low toxicity, and its effectiveness as a buffer in biochemical applications. Unlike other dipeptides that may have more complex structures or properties, glycylglycine serves as a fundamental building block in peptide chemistry.
Glycylglycine was first synthesized in 1901 by Emil Fischer and Ernest Fourneau through the hydrolysis of 2,5-diketopiperazine (glycine anhydride) using hydrochloric acid. This landmark achievement marked the birth of synthetic peptide chemistry, enabling researchers to study peptide bond formation and degradation under controlled conditions. Fischer’s work laid the groundwork for understanding the fundamental principles of protein structure and enzymatic catalysis.
Early synthesis methods relied on thermal condensation of glycine in ethylene glycol, yielding glycylglycine with moderate efficiency. Modern approaches, such as the sequential activated ester condensation described in a 2013 patent, enable scalable production of longer peptides like tetra-glycylglycine. This method involves:
Glycylglycine represents the simplest canonical peptide, consisting of two glycine residues linked by a peptide bond [1] [10]. The compound exhibits the molecular formula C₄H₈N₂O₃ with a molecular weight of 132.12 grams per mole [2] [3]. The International Union of Pure and Applied Chemistry systematic name for this dipeptide is 2-[(2-aminoacetyl)amino]acetic acid [12].
The molecular configuration of glycylglycine demonstrates characteristic peptide structural features with distinct conformational possibilities [5] [19]. In gas-phase studies, the most favorable conformer exhibits a nearly planar structure stabilized by two C5 hydrogen-bonding interactions [19]. Advanced computational analyses utilizing density functional theory methods have identified multiple conformational states, with the C5-trans configuration representing the lowest energy form [19] [33].
Table 1: Physical and Chemical Properties of Glycylglycine
Property | Value | Reference |
---|---|---|
Molecular Formula | C₄H₈N₂O₃ | [2] [3] |
Molecular Weight | 132.12 g/mol | [2] [3] |
Melting Point | 262-264°C | [7] [26] |
CAS Registry Number | 556-50-3 | [2] [4] |
pKa Values | 3.14, 8.17 | [7] |
Solubility in Water | 176 mg/mL at 21°C | [7] [12] |
Appearance | White crystalline powder | [3] [28] |
The stereochemical analysis reveals that glycylglycine exists primarily in zwitterionic form under physiological conditions [32] [35]. Unlike other amino acids, glycine residues lack chirality due to the absence of asymmetric carbon centers, resulting in symmetric Ramachandran plots for glycyl residues [30]. However, conformational preferences are influenced by solvent interactions, particularly water molecules that stabilize specific backbone conformations around φ,ψ angles of ±90°, 0° [30].
Tautomeric equilibrium studies demonstrate that glycylglycine predominantly adopts the zwitterionic form in aqueous solution and solid state, contrasting with the neutral form favored in gas phase [32]. The zwitterionic structure is characterized by protonated amino groups and deprotonated carboxyl groups, resulting in an overall neutral charge but with separated positive and negative centers [32].
Conformational analysis using nuclear magnetic resonance spectroscopy and computational methods reveals that the dipeptide exhibits cis-trans isomerization at the secondary amide peptide bond [8]. Direct ultraviolet-visible spectrophotometry measurements indicate that isomerization rate constants range from 0.29 to 0.64 s⁻¹ for zwitterionic forms at 25°C, with activation enthalpies of approximately 71.6 ± 4.9 kJ mol⁻¹ [8].
The original synthesis of glycylglycine was accomplished by Emil Fischer and Ernest Fourneau in 1901 through hydrolytic cleavage of 2,5-diketopiperazine [1] [10] [12]. This pioneering method involves the treatment of glycine anhydride (2,5-diketopiperazine) with hydrochloric acid under reflux conditions [1] [12].
The Fischer hydrolytic method proceeds through a two-stage process [9]. Initially, glycine undergoes cyclization to form 2,5-diketopiperazine through thermal condensation in glycerol at temperatures between 175-180°C [9]. The cyclization reaction removes water molecules and creates the six-membered diketopiperazine ring structure [9]. Subsequently, hydrolytic ring opening occurs through treatment with hydrochloric acid, followed by neutralization with sodium hydroxide and pH adjustment to 6.0 [9].
Table 2: Fischer Method Reaction Conditions and Yields
Reaction Stage | Temperature (°C) | Reagent | Time | Yield (%) | Reference |
---|---|---|---|---|---|
Cyclization | 175-180 | Glycerol | Reflux | - | [9] |
Hydrolysis | Reflux | HCl | - | - | [1] [12] |
Overall Process | - | - | - | 81 | [9] |
Mechanistic studies utilizing Fourier-transform infrared spectroscopy reveal that the hydrolysis follows first-order kinetics under neutral hydrothermal conditions [11] [13]. The activation energy for dipeptide hydrolysis decreases by approximately 50 kJ mol⁻¹ when pressure increases from steam pressure conditions to 275 bar solution pressure [11] [13]. Equilibrium constants between glycylglycine and diketopiperazine demonstrate temperature and pressure dependence, with cyclization becoming more prominent at elevated temperatures [11] [13].
Contemporary synthetic methodologies have evolved to incorporate catalytic systems and optimized solvent conditions for enhanced efficiency and selectivity [14] [18]. Modern approaches utilize transition metal catalysis and specialized reaction conditions to achieve improved yields and reduced environmental impact [15] [17].
Solvent-based optimization studies demonstrate that ethanol functions effectively as an antisolvent for glycylglycine precipitation and crystallization [22] [23]. The solubility of glycylglycine decreases systematically with increasing ethanol concentration in aqueous mixtures, enabling controlled crystallization processes [22]. Refractive index studies in glycylglycine-metal chloride-aqueous ethanol systems reveal that the Gladstone-Dale equation provides accurate predictions for solution properties [23].
Advanced synthetic protocols incorporate pH-dependent chelation methods for improved product isolation [10] [18]. The synthesis of magnesium glycylglycine complexes demonstrates the utility of controlled pH conditions, with reaction solutions reaching pH 10.2 during complex formation [10] [18]. These methods achieve yields of 74% relative to magnesium content with purity levels exceeding 82% [10].
Table 3: Modern Synthetic Approaches and Conditions
Method | Catalyst/Reagent | Solvent System | Temperature (°C) | Yield (%) | Reference |
---|---|---|---|---|---|
pH-Controlled Chelation | MgO/Citric Acid | Water | 90 | 74 | [10] [18] |
Antisolvent Precipitation | - | Water/Ethanol | Room Temperature | Variable | [22] |
Schiff Base Formation | KOH | Ethanol | Reflux (78) | 72 | [14] |
Catalytic methodologies incorporate transition metal systems for enhanced selectivity and efficiency [15]. Rhodium-based catalysts with specialized ligands demonstrate effectiveness in hydroamination and related transformations relevant to peptide synthesis [15]. These catalytic systems enable the construction of complex amine linkages with excellent enantioselectivities reaching up to 99% enantiomeric excess [15].
Crystallization control via membrane distillation represents an emerging approach for improved product quality [21]. This methodology provides precise regulation of supersaturation and enables separated nucleation and growth phases [21]. The technique offers advantages over conventional crystallization processes through enhanced morphology control and reduced crystallization defects [21].
Purity assessment protocols for glycylglycine employ multiple analytical techniques to ensure product quality and structural integrity [3] [26]. Standard specifications require minimum purity levels of 99% as determined by titrimetric analysis [26] [28]. Comprehensive analytical characterization includes melting point determination, pH measurement, and spectroscopic verification [26] [28].
Table 4: Standard Purity Assessment Parameters
Parameter | Specification | Method | Reference |
---|---|---|---|
Assay (Titrimetric) | 99.0-100.5% | Titration | [26] [28] |
pH (5% aqueous solution) | 5.5-6.5 | Potentiometry | [26] [28] |
Melting Point | 262-264°C | Thermal Analysis | [7] [26] |
Loss on Drying | ≤0.5% | Gravimetric (105°C, 4h) | [26] |
Heavy Metals (as Lead) | ≤0.0005% | Spectroscopic | [28] |
Chloride Content | ≤100 ppm | Ion Chromatography | [26] |
Crystallization techniques utilize controlled evaporation from aqueous-ethanol mixtures to achieve high-purity products [3] [22]. The standard procedure involves dissolution in hot water followed by gradual addition of ethanol to induce precipitation [3]. Recrystallization from 50% aqueous ethanol at temperatures between 50-60°C provides optimal crystal quality [3]. The crystalline material requires drying at 110°C and demonstrates sublimation properties at 190-200°C under reduced pressure (0.3 mmHg) with approximately 30% recovery [3].
Advanced crystallization methodologies incorporate gas blowing techniques for enhanced morphology control [20]. This approach enables crystallization under confinement conditions, producing nanocrystals with controlled aspect ratios and improved structural uniformity [20]. The technique utilizes laminar gas flow to create shearing forces that influence crystal nucleation and growth patterns [20].
Spectroscopic characterization employs infrared spectroscopy for structural verification and purity confirmation [39]. The infrared spectrum exhibits characteristic absorption bands corresponding to zwitterionic functional groups [39]. Key spectral features include N-H stretching vibrations, C=O stretching of both amide and carboxylic acid groups, and C-N stretching modes [39]. Nuclear magnetic resonance spectroscopy provides additional structural confirmation through chemical shift analysis of methylene protons and amide functionalities [38] [40].
Thermal analysis techniques including thermogravimetric analysis and differential scanning calorimetry enable assessment of thermal stability and water content [10] [27]. Glycylglycine demonstrates a single gradual weight loss onset at 220°C, consistent with the reported melting point [10]. The compound exhibits hygroscopic properties, readily acquiring water molecules from the atmosphere [10].
Irritant